6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H9F2N and its molecular weight is 169.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties
Neuropharmacological Applications : 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline exhibits potential in neuropharmacology, particularly related to the sympathetic nervous system of rats. It demonstrates a certain degree of accumulation in the sympathetic nerves, suggesting possible applications in modulating sympathetic nerve activities (Cohen, Mytilineou, & Barrett, 1972).
Local Anesthetic and Analgesic Effects : Tetrahydroisoquinoline derivatives, including those related to 6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline, have demonstrated significant local anesthetic activity. Some compounds in this class have shown higher effectiveness than conventional anesthetics like lidocaine, indicating their potential as new local anesthetics (Azamatov et al., 2023).
Chemical Synthesis and Modification
Synthetic Methods and Derivatives : Research into the synthesis of 1-aryl-tetrahydroisoquinoline derivatives, including 6,7-difluoro derivatives, has shown successful outcomes. These compounds have been synthesized with high yields using various chemical reactions, showcasing the versatility of this scaffold in chemical synthesis (Tietze, Schimpf, & Wichmann, 1992).
Regioselective Fluorination : Studies have shown that tetrahydroisoquinoline derivatives can undergo highly regioselective fluorination, leading to the production of fluorinated derivatives. This process has implications for developing new compounds with altered pharmacological properties (Hou, Higashiya, & Fuchigami, 1997).
Biological Activities and Applications
Anticonvulsant Properties : Some 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising anticonvulsant effects in animal models, suggesting the potential therapeutic use of these compounds in treating epilepsy and related disorders (Gitto et al., 2010).
Neuroprotective Effects : Certain tetrahydroisoquinoline derivatives, possibly including 6,7-difluoro derivatives, have been identified for their neuroprotective and neurorestorative actions. These findings open up possibilities for their use in treating neurodegenerative diseases (Peana, Bassareo, & Acquas, 2019).
Properties
IUPAC Name |
6,7-difluoro-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAKFAUAMXMLPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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